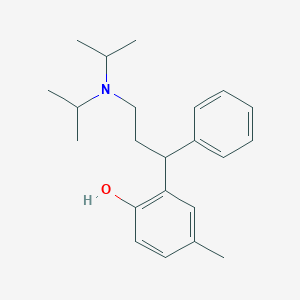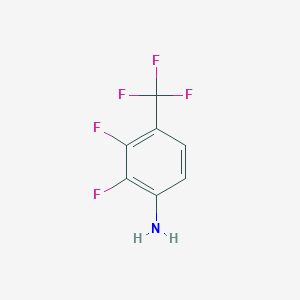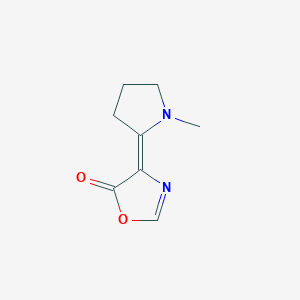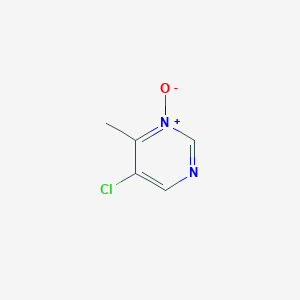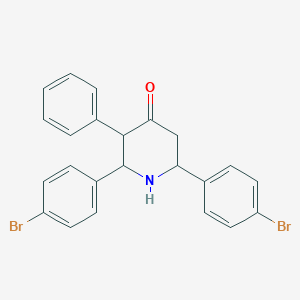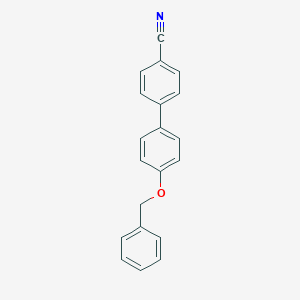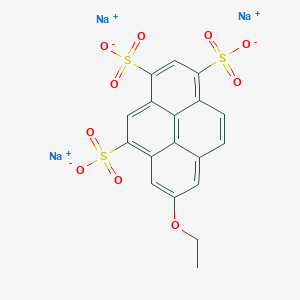
Trisodium 7-ethoxypyrene-1,3,5-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TEPTS is a fluorescent dye that is used to label proteins, nucleic acids, and lipids in biological samples. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. TEPTS has a high quantum yield and is photostable, making it a popular choice for imaging and tracking biological molecules in living cells and tissues.
作用機序
TEPTS works by absorbing light in the blue-green range and emitting light in the green range. The absorption and emission spectra of TEPTS are sensitive to the microenvironment of the dye molecule, such as pH, polarity, and viscosity. This property allows TEPTS to be used as a sensor for changes in the microenvironment of biological samples. For example, TEPTS can be used to monitor changes in the pH of living cells, or to detect the presence of specific ions or molecules.
生化学的および生理学的効果
TEPTS is a non-toxic dye that does not interfere with the function of biological molecules. It has been extensively used in live-cell imaging and has been shown to have minimal effects on cell viability and function. TEPTS has been used to label a wide range of biological molecules, including proteins, nucleic acids, and lipids, without affecting their function or stability.
実験室実験の利点と制限
TEPTS has several advantages for lab experiments, including its high quantum yield, photostability, and water solubility. It can be used to label a wide range of biological molecules, and its fluorescence can be easily detected using a fluorescence microscope or plate reader. However, TEPTS has some limitations, including its sensitivity to pH and temperature, and its tendency to aggregate at high concentrations. TEPTS is also susceptible to quenching by oxygen and other reactive species, which can affect its fluorescence intensity.
将来の方向性
TEPTS has many potential future applications in scientific research. One area of interest is the development of TEPTS-based sensors for detecting specific molecules or ions in biological samples. For example, TEPTS can be used to detect the presence of reactive oxygen species in living cells, which are implicated in a variety of diseases. Another area of interest is the use of TEPTS as a tool for studying protein-protein interactions and protein folding. TEPTS can be used to monitor changes in the conformation and activity of proteins in real-time, which can provide insights into the mechanisms of protein function and disease. Overall, TEPTS is a versatile and valuable tool for scientific research, with many potential future applications.
合成法
TEPTS can be synthesized by reacting 7-ethoxypyrene-1,3,5-trisulfonyl chloride with sodium hydroxide in water. The reaction produces trisodium 7-ethoxypyrene-1,3,5-trisulfonate, which can be purified by precipitation with ethanol. The final product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
TEPTS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and lipids in biological samples. TEPTS can be used to track the movement of molecules within living cells and tissues, and to monitor changes in the conformation and activity of proteins. TEPTS can also be used to measure the binding affinity and kinetics of ligands to proteins, and to study the interactions between proteins and membranes.
特性
CAS番号 |
115787-91-2 |
|---|---|
製品名 |
Trisodium 7-ethoxypyrene-1,3,5-trisulfonate |
分子式 |
C18H11Na3O10S3 |
分子量 |
552.4 g/mol |
IUPAC名 |
trisodium;7-ethoxypyrene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H14O10S3.3Na/c1-2-28-10-5-9-3-4-11-15(30(22,23)24)8-16(31(25,26)27)13-7-14(29(19,20)21)12(6-10)17(9)18(11)13;;;/h3-8H,2H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChIキー |
ZUXKDQCBANLXOD-UHFFFAOYSA-K |
SMILES |
CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



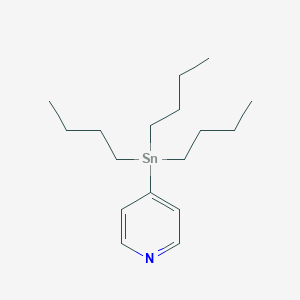
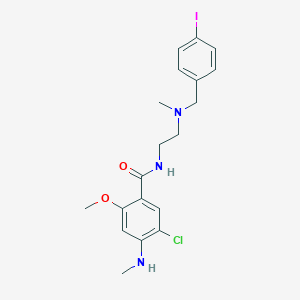
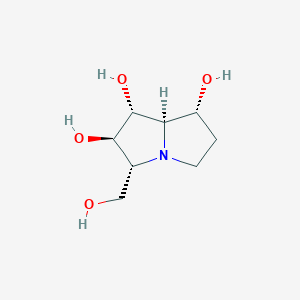
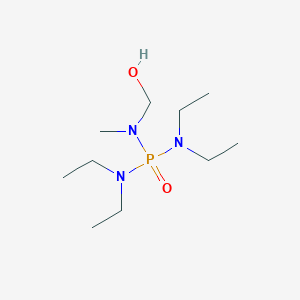
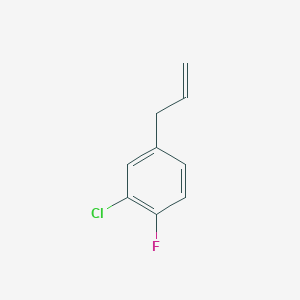
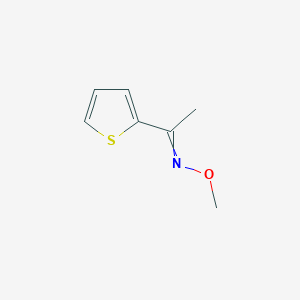
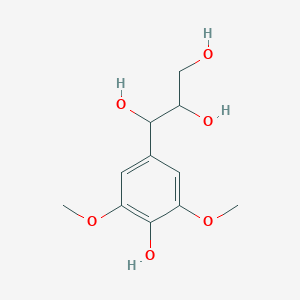
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
